![molecular formula C44H58O13 B12396995 [(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate is a complex organic molecule characterized by multiple hydroxyl groups, a phenyl group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the octacyclic core, the introduction of hydroxyl groups, and the esterification with 3-methylbutanoate. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques, including multi-step synthesis, purification processes like chromatography, and possibly the use of automated synthesis equipment to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or carboxylic acids, while reduction of the ketone group would yield an alcohol.
Aplicaciones Científicas De Investigación
This compound’s unique structure and functional groups make it a candidate for various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, altering their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- [(1R,2S,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]pyruvic acid
- (1R,2S,5R,8R,9S,10S,13R,14R,15R,16S,18R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-(prop-1-en-2-yl)pentacyclo[11.7.0.02,10.05,9.0^14,18]icosane-5,15-dicarboxylic acid
Uniqueness
This compound’s uniqueness lies in its octacyclic structure and the presence of multiple hydroxyl groups, a phenyl group, and a butanoate ester
Propiedades
Fórmula molecular |
C44H58O13 |
|---|---|
Peso molecular |
794.9 g/mol |
Nombre IUPAC |
[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |
InChI |
InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3/b14-10-,15-11-/t23-,24-,25+,26+,28-,29-,30+,33-,34-,35-,36?,37+,38+,39+,40-,41+,42-,43-,44-/m0/s1 |
Clave InChI |
ZAVYYYQORHVVFN-CLOJIDSTSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@@]6([C@@H]([C@@H]3C7[C@](O7)([C@H]([C@@]2([C@H]1OC(=O)/C=C\C=C/[C@@H]([C@H]8CC[C@@H]([C@@H]8C)C[C@@]6(C)O)OC(=O)CC(C)C)O)O)CO)O[C@](O5)(O4)C9=CC=CC=C9)O)C |
SMILES canónico |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


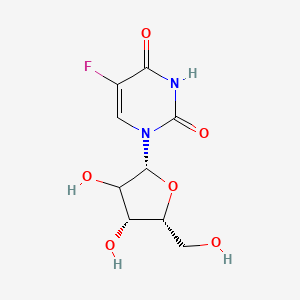
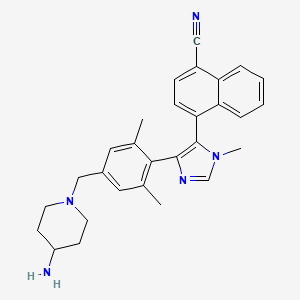
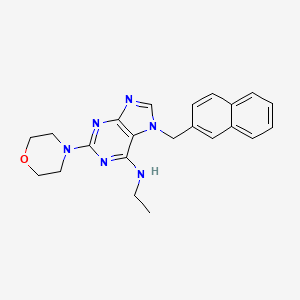
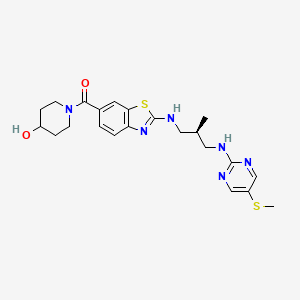
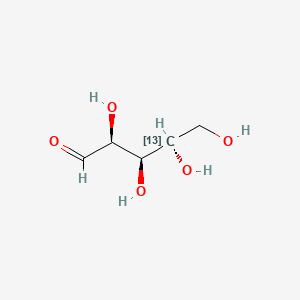
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)

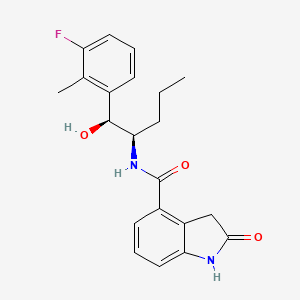
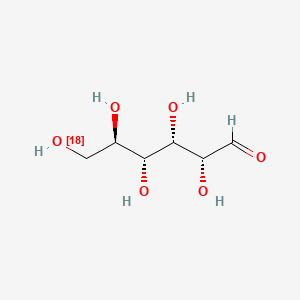
![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
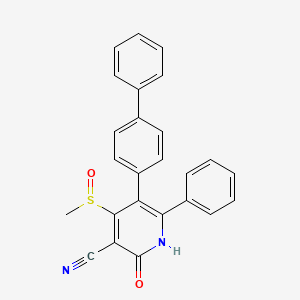

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
